
Talipexole dihydrochloride
Descripción general
Descripción
Diclorhidrato de talipexol: B-HT 920 , es un compuesto sintético y biológicamente activo. Es un agonista del receptor D2 de dopamina, un agonista del receptor alfa-2 adrenérgico y un antagonista del receptor 5-HT3 . Este compuesto se ha estudiado por sus posibles efectos terapéuticos, particularmente en el tratamiento de la enfermedad de Parkinson y otros trastornos neurológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del diclorhidrato de talipexol implica la formación de un sistema de anillo de tiazolo[4,5-d]azepina. Los pasos clave incluyen la ciclización de precursores apropiados en condiciones controladas para formar la estructura de anillo deseada. El producto final se obtiene como una sal de diclorhidrato para mejorar su estabilidad y solubilidad .
Métodos de producción industrial: La producción industrial del diclorhidrato de talipexol generalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para mantener la consistencia y el cumplimiento de las normas reglamentarias .
Análisis De Reacciones Químicas
Tipos de reacciones: El diclorhidrato de talipexol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar el anillo de tiazolo[4,5-d]azepina, alterando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción pueden afectar los grupos funcionales que contienen nitrógeno, impactando la afinidad de unión al receptor del compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de halogenación y nitración se realizan utilizando reactivos como cloro, bromo y ácido nítrico.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del diclorhidrato de talipexol con perfiles farmacológicos modificados .
Aplicaciones Científicas De Investigación
Parkinson's Disease Treatment
Talipexole has been primarily utilized in managing Parkinson's disease. Clinical trials have demonstrated significant improvements in motor functions among patients treated with this compound. For instance, a study indicated that patients experienced notable reductions in parkinsonian symptoms compared to baseline measurements . The drug's mechanism involves enhancing dopaminergic activity in the central nervous system by activating presynaptic D2 autoreceptors, which subsequently modulates dopamine release .
Dystonia and Dyskinesia
Case studies have explored the effectiveness of talipexole in treating severe dystonia and dyskinesia. One study reported on two patients who received talipexole treatment; however, despite reductions in cerebrospinal fluid metabolites related to dopamine and norepinephrine, the expected behavioral improvements were not observed. This suggests that while talipexole may influence neurotransmitter levels, its clinical efficacy requires further investigation .
Restless Leg Syndrome and Periodic Limb Movement Disorder
Talipexole is also being investigated for its potential benefits in treating conditions like periodic limb movement disorder and restless leg syndrome. Its dopaminergic activity may help alleviate the symptoms associated with these disorders, although more robust clinical evidence is needed to establish its effectiveness definitively .
Case Studies
Side Effects
Common side effects associated with talipexole include:
Mecanismo De Acción
El diclorhidrato de talipexol ejerce sus efectos actuando como agonista en los receptores D2 de dopamina y los receptores alfa-2 adrenérgicos, y como antagonista en los receptores 5-HT3 . El compuesto estimula los receptores de dopamina D2 presinápticos y postsinápticos, lo que lleva a la inhibición de la síntesis de dopamina y a una mayor actividad motora . También modula los receptores alfa-2 adrenérgicos, afectando la presión arterial y la frecuencia cardíaca .
Comparación Con Compuestos Similares
Compuestos similares:
Apomorfina: Un agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.
Pramipexol: Otro agonista de la dopamina con aplicaciones terapéuticas similares.
Singularidad: El diclorhidrato de talipexol es único debido a su acción combinada sobre los receptores D2 de dopamina, los receptores alfa-2 adrenérgicos y los receptores 5-HT3. Este enfoque multidiana proporciona un espectro más amplio de efectos farmacológicos, lo que lo convierte en un compuesto valioso en la investigación y la terapia neurológica .
Actividad Biológica
Talipexole dihydrochloride, also known as B-HT 920, is a synthetic compound primarily recognized for its role as a dopamine D2 receptor agonist. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.
This compound is an azepine derivative with the chemical formula . It acts on several receptor systems:
- Dopamine Receptors : It selectively stimulates D2 dopamine receptors, enhancing dopaminergic activity in the central nervous system (CNS) .
- Alpha-2 Adrenoceptors : Talipexole also acts as an agonist for α2-adrenoceptors, which can modulate neurotransmitter release .
- 5-HT3 Receptors : It has been shown to block 5-HT3 receptors, contributing to its pharmacological profile .
These actions collectively help in managing conditions characterized by dopaminergic deficiency, such as Parkinson's disease.
Clinical Applications
Talipexole has been investigated for various neurological disorders. Its primary clinical applications include:
- Parkinson's Disease : Clinical trials have demonstrated that Talipexole significantly improves motor symptoms such as akinesia, rigidity, and tremors . The drug is particularly noted for its ability to enhance motor function without the severe side effects commonly associated with other dopaminergic therapies.
- Restless Legs Syndrome (RLS) : Preliminary studies suggest potential benefits in treating RLS and periodic leg movement disorder due to its dopaminergic activity .
Table: Clinical Efficacy of Talipexole in Parkinson's Disease
Side Effects and Safety Profile
While Talipexole is generally well-tolerated, it can cause side effects such as:
Monitoring is essential due to these potential adverse effects, especially in elderly patients or those with comorbidities.
Research Findings
Case Studies : A notable case study involved two patients with severe dystonia treated with Talipexole. Although there was a significant reduction in dopamine metabolites in cerebrospinal fluid (CSF), no behavioral improvement was observed, indicating a complex relationship between biochemical changes and clinical outcomes .
Mechanistic Studies : In vitro studies have shown that Talipexole inhibits the accumulation of cytochrome c in neuroblastoma cells at low concentrations (0.1-1 mM), suggesting neuroprotective properties that may be beneficial during ischemic events .
Q & A
Basic Research Questions
Q. What are the primary receptor targets of Talipexole dihydrochloride, and how do these interactions contribute to its anti-Parkinsonian activity?
this compound acts as a dopamine D2 receptor agonist, α2-adrenoceptor agonist, and 5-HT3 receptor antagonist . Its anti-Parkinsonian effects are primarily attributed to D2 receptor activation, which modulates dopaminergic neurotransmission in the striatum. The α2-adrenoceptor agonism may enhance motor control by regulating norepinephrine pathways, while 5-HT3 antagonism could mitigate side effects like nausea. To isolate receptor-specific contributions, researchers should use selective antagonists (e.g., yohimbine for α2-adrenoceptors, prazosin for α1-adrenoceptors) in in vitro binding assays or in vivo behavioral models .
Q. What experimental models are recommended for evaluating this compound's efficacy in Parkinson's disease research?
The MPTP-induced dopamine depletion model in C57BL/6N mice is a widely used preclinical model. This compound has demonstrated efficacy in reducing striatal dopamine loss in this model, with doses ranging from 0.1–1.0 mg/kg administered intraperitoneally . Researchers should combine behavioral assessments (e.g., rotarod performance, akinesia tests) with post-mortem HPLC analysis of striatal dopamine levels to validate therapeutic effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's effects on Aβ production compared to other dopamine agonists?
Unlike ergot-derived D2 agonists (e.g., bromocriptine), this compound showed no modulation of Aβ production in cortical neuron cultures, even at concentrations up to 25 μM . This discrepancy may arise from structural differences (non-ergot vs. ergot scaffolds) or off-target effects. To investigate, use in vitro models expressing human D2 receptors and measure Aβ40/42 levels via ELISA under standardized conditions. Include comparative assays with ergot agonists and knockout models to isolate receptor-mediated pathways.
Q. What methodological considerations are critical for optimizing this compound dosing in animal studies?
Dose-response studies in mice suggest a narrow therapeutic window. For example, 0.5 mg/kg improved motor function without inducing dyskinesia, while higher doses (>1.0 mg/kg) increased α2-adrenoceptor-mediated sedation . Researchers should prioritize pharmacokinetic profiling (plasma/brain concentration ratios) and receptor occupancy assays. Use telemetry or video tracking to monitor adverse effects in real time.
Q. How should clinical trial data from Phase II studies inform preclinical research on this compound?
Early Phase II trials highlighted its efficacy in reducing Parkinsonian symptoms but noted dose-limiting hypotension due to α2-adrenoceptor activation . Preclinical studies should incorporate cardiovascular monitoring (e.g., blood pressure telemetry in primates) and explore selective D2 receptor agonists or combination therapies to mitigate off-target effects.
Q. Methodological Guidance
Q. What strategies can isolate this compound's dopaminergic effects from its adrenergic activity?
- Use radioligand displacement assays with [³H]-spiperone (D2 receptor) and [³H]-clonidine (α2-adrenoceptor) to quantify binding affinities .
- Employ conditional knockout mice lacking D2 receptors or α2-adrenoceptors to dissect pathway-specific contributions .
- Combine Talipexole with receptor-specific antagonists (e.g., raclopride for D2, idazoxan for α2) in functional assays .
Q. How can researchers address batch-to-batch variability in this compound purity for reproducibility?
Source compounds with >99% purity (validated via HPLC-UV) and request Certificates of Analysis (CoA) from suppliers . Pre-test each batch in a reference assay (e.g., D2 receptor activation in SH-SY5Y cells) to confirm bioactivity.
Q. Data Interpretation Challenges
Q. Why does this compound exhibit mixed agonist/antagonist profiles across different receptor subtypes?
Its dual activity at D2 (agonist) and 5-HT3 (antagonist) receptors stems from structural flexibility in interacting with G-protein-coupled receptors (GPCRs) . Use molecular docking simulations and site-directed mutagenesis to map binding interfaces. Compare with structural analogs (e.g., Pramipexole) to identify critical pharmacophores.
Propiedades
Número CAS |
36085-73-1 |
---|---|
Fórmula molecular |
C10H16ClN3S |
Peso molecular |
245.77 g/mol |
Nombre IUPAC |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H |
Clave InChI |
AFOGLDDNZFXNPQ-UHFFFAOYSA-N |
SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl |
SMILES canónico |
C=CCN1CCC2=C(CC1)SC(=N2)N.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
36085-73-1 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride B HT920 B-HT 920 BHT 920 BHT920 talipexole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.